ALX-5670
Description
It has been extensively studied in the context of retinal ganglion cells (RGCs) to elucidate the role of glycine transport in modulating N-methyl-D-aspartate receptor (NMDAR)-mediated currents. ALX-5670’s specificity for GlyT2 makes it a critical tool for distinguishing between GlyT1- and GlyT2-dependent regulatory mechanisms in synaptic transmission.
This highlights its utility in dissecting the interplay between glycine, D-serine, and NMDAR co-agonist saturation in neural circuits.
Properties
Molecular Formula |
C23H21NO3 |
|---|---|
Molecular Weight |
359.43 |
IUPAC Name |
(2S,3R)-2-Amino-3-[-(9-phenyl-9H-fluoren-9-yl)oxy]butanoic acid |
InChI |
InChI=1S/C23H21NO3/c1-15(21(24)22(25)26)27-23(16-9-3-2-4-10-16)19-13-7-5-11-17(19)18-12-6-8-14-20(18)23/h2-15,21H,24H2,1H3,(H,25,26)/t15-,21+/m1/s1 |
InChI Key |
UAKOOHOTIDIERR-VFNWGFHPSA-N |
SMILES |
C[C@@H](OC1(C2=CC=CC=C2)C3=C(C4=C1C=CC=C4)C=CC=C3)[C@H](N)C(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ALX5670; ALX 5670; ALX-5670 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
ALX-5670 vs. GlyT1 Antagonists (e.g., NFPS)
NFPS (N-[3-(4′-fluorophenyl)-3-(4′-phenylphenoxy)propyl]) is a potent GlyT1 inhibitor. Key comparisons include:
- Mechanistic Differences: GlyT1 (regulated by NFPS) is responsible for maintaining subsaturating glycine levels at NMDAR co-agonist sites under physiological conditions. Blocking GlyT1 elevates glycine, fully saturating NMDARs and enhancing currents .
This compound vs. Other GlyT2 Antagonists
For example:
- Org 25543 : A well-characterized GlyT2 antagonist with similar potency (IC50 ~10–20 nM) but distinct pharmacokinetic properties. This compound’s lack of effect on GlyT1 contrasts with Org 25543’s partial activity on GlyT1 in some models .
Functional Contrast with D-Serine Modulators
D-serine, an endogenous NMDAR co-agonist, enhances NMDAR currents in RGCs when applied alone. However, this compound’s synergistic effect with D-serine underscores a unique mechanism:
- This compound potentiates D-serine’s action by blocking GlyT2-mediated glycine uptake, thereby shifting the glycine/D-serine balance at synaptic sites .
- In contrast, GlyT1 inhibitors like NFPS bypass the need for D-serine by directly elevating glycine levels .
Key Research Findings
- Target Validation : this compound’s selectivity aids in distinguishing GlyT1 vs. GlyT2 contributions to neurotransmission, supporting drug development for pain disorders (GlyT2) over schizophrenia (GlyT1) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
